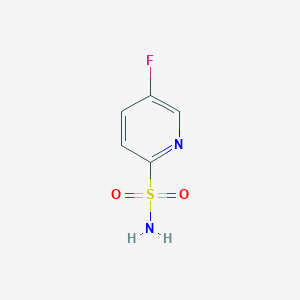

5-Fluoropyridine-2-sulfonamide

Description

Significance of the 5-Fluoropyridine-2-sulfonamide Scaffold in Contemporary Chemical Research

This compound has emerged as a valuable and versatile building block in the synthesis of complex molecules designed for specific biological targets. Its significance lies not as an end-product with direct therapeutic use, but as a crucial intermediate that introduces the fluorinated pyridine (B92270) sulfonamide motif into larger, more intricate molecular architectures. Research, particularly within the pharmaceutical industry, has utilized this compound as a key reactant in the development of novel investigational agents.

One prominent area of research involves its use in creating compounds for treating conditions mediated by deficient Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activity, the underlying cause of cystic fibrosis. google.com Patent literature describes the synthesis of 5-membered heteroarylaminosulfonamides where this compound is a key starting material. google.com In these syntheses, it is reacted with other heterocyclic compounds under specific conditions (e.g., using copper catalysis) to form more complex structures aimed at modulating CFTR protein function. google.com

The broader class of fluorinated pyridine derivatives, to which this compound belongs, has also shown promise in other areas. For instance, a fluorinated pyridine derivative demonstrated high activity against the HepG2 liver cancer cell line and exhibited antimicrobial properties. researchgate.net This highlights the potential of the fluorinated pyridine scaffold in generating compounds with diverse biological activities.

Interactive Table 1: Research Applications of this compound

| Research Area | Role of this compound | Target/Application Example |

| Cystic Fibrosis | Key intermediate/building block | Synthesis of CFTR modulators google.com |

| Cardiovascular Disease | Key intermediate/building block | Synthesis of APJ receptor agonists for heart failure and pulmonary hypertension trea.comgoogle.com |

| Oncology | Scaffold component | Derivatives show activity against liver cancer cell lines (HepG2) researchgate.net |

| Antimicrobial Research | Scaffold component | Fluorinated pyridine derivatives exhibit antimicrobial activity researchgate.net |

Evolution of Pyridine and Sulfonamide Chemistry Relevant to Research Applications

The fields of pyridine and sulfonamide chemistry have evolved significantly, driven by the quest for new therapeutic agents. The journey of sulfonamides began with the discovery of prontosil (B91393) in the 1930s, which was later found to metabolize into the active antibacterial agent sulfanilamide. eurjchem.com This discovery ushered in the era of sulfa drugs and established the sulfonamide group as a critical pharmacophore. ekb.eg Early research established key structural requirements for activity, such as the necessity of a free para-amino group for antibacterial action. ekb.eg

Over the decades, synthetic methodologies have advanced far beyond the initial approaches. The classical method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.eg Modern chemistry has expanded this toolbox to include metal-catalyzed sulfonamidation and methods for direct oxidative chlorination of thiols to generate the sulfonyl chloride intermediates. ekb.eg

Pyridine chemistry has a similarly rich history. As a fundamental six-membered aromatic heterocycle containing nitrogen, its derivatives are central to numerous natural products (like nicotine (B1678760) and pyridoxine) and synthetic drugs. rsc.org The synthesis of substituted pyridines has been a major focus, with numerous named reactions developed to construct and functionalize the pyridine ring. The development of multicomponent reactions has enabled the efficient, one-pot synthesis of complex pyridine derivatives from simple starting materials. rsc.org

The convergence of these two fields has led to the creation of pyridine sulfonamide hybrids. Researchers have explored these hybrids for a wide range of biological activities, including as VEGFR-2 inhibitors for cancer therapy, antidiabetic agents via alpha-amylase inhibition, and antiviral compounds. eurjchem.comnih.govacs.org This evolution from simple, individual pharmacophores to complex, hybrid molecules demonstrates a sophisticated approach to drug design, where moieties are combined to achieve enhanced potency, selectivity, or novel mechanisms of action.

Interactive Table 2: Key Developments in Sulfonamide and Pyridine Chemistry

| Era/Development | Description | Significance in Research |

| 1930s | Discovery of Prontosil and Sulfanilamide | Established sulfonamides as the first class of effective systemic antibacterial agents. eurjchem.com |

| Mid-20th Century | Elucidation of Structure-Activity Relationships (SAR) | Guided the synthesis of more potent and safer sulfonamide derivatives. ekb.eg |

| Late 20th Century | Development of Pyridine Synthesis Methods | Enabled the creation of a wide variety of substituted pyridine scaffolds for drug discovery. rsc.org |

| 2000s - Present | Rise of Hybrid Molecules & Advanced Synthesis | Combination of pyridine and sulfonamide moieties; use of multicomponent reactions and metal catalysis to create complex molecules with diverse biological targets (e.g., enzyme inhibitors, receptor modulators). rsc.orgekb.egeurjchem.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIJDGICCRDFSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoropyridine 2 Sulfonamide

Strategic Approaches for the Synthesis of the 5-Fluoropyridine-2-sulfonamide Core

The construction of the this compound scaffold can be achieved through several distinct synthetic strategies. These approaches include the direct functionalization of a pre-formed fluoropyridine, the introduction of the fluorine atom onto a pyridine (B92270) precursor, the use of nucleophilic substitution reactions, and convergent multi-component methods.

Direct C-H functionalization represents an efficient strategy for synthesizing pyridine derivatives, minimizing the need for pre-functionalized starting materials. nih.gov This approach can be applied to introduce the sulfonamide group at the C-2 position of a 5-fluoropyridine ring. The process typically involves the activation of a specific C-H bond, followed by reaction with a sulfur-containing electrophile. While direct C-H amination and other functionalizations of pyridines are established, direct sulfonylation requires specific methodologies to achieve the desired regioselectivity, especially in the presence of a directing group or through metal-catalyzed processes.

Another pathway involves the synthesis of a sulfonyl chloride intermediate, such as 5-fluoropyridine-2-sulfonyl chloride, which is then reacted with ammonia or an amine to furnish the corresponding sulfonamide. The conversion of sulfonamides to sulfonyl fluorides and vice-versa highlights the interconversion capabilities within this functional group class, which can be leveraged in synthetic design. researchgate.net

Introducing a fluorine atom onto the pyridine ring is a key step in many synthetic routes. Fluorinated heterocycles are prevalent in pharmaceuticals and agrochemicals. researchgate.net A broadly applicable method for the site-selective fluorination of pyridines and diazines uses silver(II) fluoride (B91410) (AgF2). researchgate.net This reaction often occurs at ambient temperature with high selectivity for fluorination at the position adjacent to the ring nitrogen (the C-2 position). researchgate.netacs.org Therefore, a precursor like pyridine-2-sulfonamide could potentially be fluorinated to introduce the fluorine atom at the desired C-5 position, although regioselectivity can be influenced by existing substituents. acs.org

The selectivity of fluorination on substituted pyridines is a critical factor. For instance, 3-substituted pyridines can undergo fluorination with exclusive selectivity to form 2-fluoro-3-substituted products. acs.org However, the electronic nature of the substituents can greatly influence the reaction's outcome and yield. acs.org Another approach is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, a classic method for introducing fluorine onto aromatic rings. researchgate.net

Table 1: Comparison of Selected Fluorination Methods for Pyridine Systems

| Method | Fluorinating Agent | Typical Conditions | Selectivity | Notes |

|---|---|---|---|---|

| Direct C-H Fluorination | Silver(II) Fluoride (AgF₂) | Ambient temperature, acetonitrile | Exclusive for position α to nitrogen researchgate.net | Tolerates various functional groups but not free amines or alcohols acs.org |

| Schiemann Reaction | Diazotization (e.g., NaNO₂, HBF₄) | Low temperature for diazotization, then thermal decomposition | Dependent on the position of the initial amino group | A traditional but effective method for introducing fluorine researchgate.net |

| Halogen Exchange (Halex) | Metal Fluorides (e.g., KF, CsF) | High temperatures, aprotic polar solvents | Replaces an existing halogen (e.g., Cl, Br) with fluorine | The reactivity of the leaving group is a key factor. |

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing electron-deficient aromatic systems like fluoropyridines. nih.govnih.gov The presence of the electronegative nitrogen atom and the fluorine substituent activates the pyridine ring for nucleophilic attack. In SNAr reactions on halopyridines, a fluoride atom acts as an excellent leaving group, often showing higher reactivity than other halogens like chlorine. nih.govsci-hub.se For example, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov

This high reactivity allows SNAr reactions to proceed under mild conditions, making the strategy suitable for late-stage functionalization of complex molecules. nih.gov A plausible synthesis for this compound via SNAr could involve reacting a di-substituted precursor, such as 2,5-difluoropyridine or 2-chloro-5-fluoropyridine, with a sulfonamide surrogate or a protected sulfonamide nucleophile. The greater lability of the halogen at the C-2 position would direct the substitution to the desired location. The nitro group can also serve as a good leaving group in SNAr reactions on pyridine systems. mdpi.comresearchgate.net

Table 2: Reactivity in SNAr Reactions of 2-Halopyridines

| Leaving Group | Relative Reactivity | Typical Nucleophiles | Reference |

|---|---|---|---|

| Fluorine (F) | High | O, N, S-based nucleophiles | nih.govsci-hub.se |

| Chlorine (Cl) | Moderate | O, N, S-based nucleophiles | nih.gov |

| Bromine (Br) | Low | S-based nucleophiles | sci-hub.se |

| Nitro (NO₂) | High | Fluoride anion, other nucleophiles | mdpi.comresearchgate.net |

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules in a single step from three or more reactants. researchgate.net These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov The synthesis of fluorine-containing bioactive compounds, including pyridine derivatives, has been successfully achieved using MCR strategies. researchgate.net

A convergent MCR for this compound could theoretically involve the condensation of a fluorine-containing building block, a source of the C2-N fragment, and a sulfur dioxide equivalent. While specific MCRs for this exact target are not widely documented, the principles of MCRs, such as the Ugi or Hantzsch reactions, can be adapted to create pyridine-based structures. researchgate.netmdpi.com This approach allows for the assembly of the core structure in a highly convergent manner, which is advantageous for creating libraries of related compounds for screening purposes.

Derivatization and Structural Modification of this compound

Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships or to fine-tune its properties. The sulfonamide functional group is a particularly versatile handle for such derivatization.

The sulfonamide group (-SO₂NH₂) contains two reactive N-H bonds that can be readily functionalized. A common transformation is the reaction of the sulfonamide with various electrophiles to produce N-substituted derivatives. For instance, reaction with alkyl or benzyl halides in the presence of a base can yield mono- or di-substituted sulfonamides.

Another important reaction is the coupling of the sulfonamide with sulfonyl chlorides to generate more complex structures containing an imide linkage. mdpi.comeurjchem.com This type of derivatization is frequently employed in medicinal chemistry to modulate biological activity. The synthesis of new sulfonamide derivatives is often achieved by reacting a primary amine with a sulfonyl chloride, a principle that can be inverted by using the primary sulfonamide as the nucleophile. mdpi.comeurjchem.com These transformations allow for the introduction of a wide array of functional groups, enabling the exploration of chemical space around the core scaffold.

Table 3: Examples of Derivatization Reactions at a Sulfonamide Nitrogen

| Reaction Type | Electrophile | Product Type | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl Sulfonamide | Base (e.g., K₂CO₃, NaH), Aprotic Solvent |

| N-Arylation | Aryl Halide (Ar-X) | N-Aryl Sulfonamide | Metal Catalyst (e.g., Cu, Pd), Base |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl Sulfonamide | Base (e.g., Pyridine, Et₃N), Aprotic Solvent |

| Reaction with Aldehydes/Ketones | RCHO / RCOR' | N-Sulfonylimine (Schiff Base) | Acid or Base Catalyst, Dehydration |

Regioselective Functionalization of the Pyridine Nucleus

The pyridine ring of this compound presents multiple sites for functionalization. Achieving regioselectivity is crucial for elaborating the core structure into more complex molecular architectures. Key strategies include directed metalation and palladium-catalyzed C-H functionalization.

Directed Metalation: The electronic properties of the substituents on the pyridine ring heavily influence the regioselectivity of metalation. The fluorine atom at the C5 position and the sulfonamide group at the C2 position are both electron-withdrawing, which can direct deprotonation. Lithiation, a common method for C-H activation, can be directed to specific positions by the choice of base and reaction conditions. For instance, in related 2,5-disubstituted pyridines, lithiation often occurs at the C4 or C6 positions, guided by the directing ability of the existing substituents. The use of lithium amides like lithium diisopropylamide (LDA) at low temperatures is a standard procedure for such regioselective deprotonations. Subsequent quenching of the resulting lithiated intermediate with various electrophiles can introduce a wide range of functional groups.

A plausible strategy for the regioselective functionalization of this compound would involve directed ortho-metalation. The sulfonamide group is known to be a potential directing group for metalation. However, the strong electron-withdrawing nature of the fluorine atom could also influence the acidity of adjacent protons.

Palladium-Catalyzed C-H Functionalization: Palladium-catalyzed reactions offer a powerful and versatile tool for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. The sulfonamide group can act as a weakly coordinating directing group, guiding the palladium catalyst to functionalize the ortho C-H bond. This approach has been successfully applied to the synthesis of ortho-aryl sulfonamides from unsubstituted sulfonamides using aryl iodides in the presence of a palladium acetate catalyst and a silver(I) oxide co-catalyst nih.gov.

In the context of this compound, the sulfonamide group at the C2 position could direct C-H activation to the C3 position. A general representation of this transformation is shown below:

| Reactant | Coupling Partner | Catalyst System | Product |

| This compound | Aryl Halide | Pd(OAc)2 / Ligand | 3-Aryl-5-fluoropyridine-2-sulfonamide |

| This compound | Alkene | Pd(OAc)2 / Ligand | 3-Alkenyl-5-fluoropyridine-2-sulfonamide |

DFT-supported mechanistic analysis of related systems, such as the C-H arylation of fluoroarenes with 2-chloropyridines, suggests that the reaction proceeds through a concerted metalation-deprotonation pathway, with the regioselectivity being influenced by both electronic and steric factors nih.govdoi.orgresearchgate.net.

Synthesis of Hybrid Molecular Architectures Incorporating the this compound Moiety

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in drug discovery to create compounds with improved affinity, selectivity, and efficacy nih.gov. The this compound moiety is an attractive scaffold for the synthesis of such hybrid molecules due to the biological relevance of both the fluoropyridine and sulfonamide functionalities researchgate.net.

A common synthetic route to sulfonamide-based hybrids involves the reaction of a sulfonyl chloride with a primary or secondary amine of a second bioactive molecule. Therefore, 5-fluoropyridine-2-sulfonyl chloride serves as a key intermediate. This intermediate can be reacted with a diverse range of amine-containing molecules to generate a library of hybrid compounds.

For example, new series of imidazole[1,2-a]pyridine-sulfonamides have been synthesized from 2-aminopyridine derivatives, which were first elaborated and then subjected to chlorosulfonation to produce a sulfonyl chloride, followed by reaction with various amines imist.ma. A similar strategy could be employed starting from an appropriately substituted 5-fluoropyridine precursor.

The following table outlines a general synthetic scheme for creating hybrid molecules from this compound.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 2-Amino-5-fluoropyridine | NaNO2, HCl, SO2, CuCl2 | 5-Fluoropyridine-2-sulfonyl chloride |

| 2 | 5-Fluoropyridine-2-sulfonyl chloride | Bioactive Molecule with Amine (R-NH2) | Hybrid Molecule (5-Fluoro-N-(R)-pyridine-2-sulfonamide) |

This methodology allows for the coupling of the this compound core with other pharmacophores such as piperazine derivatives, imidazo[1,2-b]pyridazine moieties, or other heterocyclic systems known for their biological activities hilarispublisher.comresearchgate.net.

Innovations in Green Chemistry for Sustainable Synthesis of Fluorinated Sulfonamides

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of fluorinated sulfonamides, this includes the use of safer solvents, minimizing waste, and employing energy-efficient methods.

Mechanochemical Synthesis: Mechanochemistry, which involves conducting reactions in the solid state by grinding, has emerged as a sustainable alternative to traditional solvent-based synthesis nih.govresearchgate.net. A solvent-free, one-pot, two-step mechanochemical approach has been demonstrated for the synthesis of sulfonamides researchgate.netrsc.org. This process can involve a tandem oxidation-chlorination of disulfides followed by amination. A similar mechanochemical strategy could be envisioned for the synthesis of this compound, potentially starting from a corresponding thiol or disulfide precursor. The advantages of this approach include the elimination of hazardous organic solvents, reduced reaction times, and often simpler work-up procedures. A three-component palladium-catalyzed mechanochemical aminosulfonylation has also been developed, offering a direct route to aromatic sulfonamides rsc.org.

Catalytic Amidation in Benign Solvents: Recent advancements have focused on developing catalytic methods for the amidation of sulfonyl fluorides, which are more stable and less acutely toxic than the corresponding sulfonyl chlorides. A broad-spectrum catalytic method using 1-hydroxybenzotriazole (HOBt) has been developed for the synthesis of sulfonamides from sulfonyl fluorides chemrxiv.org. This method is highly efficient, even for sterically hindered substrates, and requires only a catalytic amount of the activator. Applying such a catalytic system to the reaction of 5-fluoropyridine-2-sulfonyl fluoride with amines would represent a greener and more efficient route to derivatives of this compound.

Mechanistic Investigations of Novel Synthetic Pathways

Understanding the reaction mechanisms of synthetic pathways is fundamental for optimizing reaction conditions and designing new transformations. For the synthesis and functionalization of this compound, mechanistic studies of related systems provide valuable insights.

Mechanism of Catalytic Amidation of Sulfonyl Fluorides: The catalytic amidation of sulfonyl fluorides with amines, activated by HOBt and silicon additives, has been investigated. The proposed mechanism involves the nucleophilic attack of HOBt on the sulfonyl fluoride to form a highly reactive benzotriazolyl sulfonate intermediate. This intermediate is then readily attacked by the amine to form the sulfonamide product and regenerate the HOBt catalyst. DFT calculations support this pathway, indicating that HOBt acts as an effective nucleophilic catalyst to activate the stable S(VI)-F bond chemrxiv.org.

Mechanism of Palladium-Catalyzed C-H Functionalization: For the regioselective functionalization of the pyridine nucleus, the mechanism of palladium-catalyzed C-H arylation is of significant interest. DFT-supported mechanistic analysis of the C-H arylation of fluoroarenes with 2-chloropyridines reveals a plausible catalytic cycle involving oxidative addition of the palladium catalyst to the aryl halide, followed by a concerted metalation-deprotonation (CMD) step for the C-H activation of the fluoroarene. The final step is reductive elimination to yield the cross-coupled product and regenerate the active palladium catalyst. The regioselectivity and reactivity are governed by the electronic and steric nature of the substituents on both coupling partners nih.govdoi.orgresearchgate.net. These mechanistic insights are crucial for predicting and controlling the regioselectivity of C-H functionalization on the this compound scaffold.

In Vitro Biological Activity and Molecular Target Engagement Studies

Investigations into Enzyme Inhibition Profiles

The inhibitory potential of 5-Fluoropyridine-2-sulfonamide and related sulfonamide-containing compounds has been explored against several classes of enzymes, revealing a spectrum of activity that underscores the versatility of the sulfonamide functional group in molecular recognition.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov The inhibition of VEGFR-2 is a key strategy in anti-angiogenic therapy. nih.gov While direct enzymatic assay data for this compound is not extensively available in public literature, studies on structurally related sulfonamide derivatives have demonstrated potent VEGFR-2 inhibitory activity. For instance, certain sulfonamide-linked Schiff bases and isatin (B1672199) derivatives have shown IC50 values in the nanomolar range against VEGFR-2. nih.gov One study reported a sulfonamide derivative with an IC50 value of 23.1 ± 0.75 nM for VEGFR-2 inhibition. nih.gov

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for maintaining genomic integrity. nih.gov Overexpression of PLK4 is observed in various cancers, making it an attractive target for anticancer drug development. nih.gov Research into novel PLK4 inhibitors has identified compounds with aminopyrimidine cores that exhibit potent inhibitory activity, with some demonstrating IC50 values in the low nanomolar range (e.g., 0.0067 μM). nih.gov Although specific data on this compound is limited, the broader class of heterocyclic amine derivatives is an active area of investigation for PLK4 inhibition. rsc.org

Table 1: Examples of Kinase Inhibition by Sulfonamide-Related Compounds

| Compound Class | Target Kinase | Reported IC50 |

|---|---|---|

| Sulfonamide-linked Schiff base | VEGFR-2 | 23.1 ± 0.75 nM nih.gov |

| Isatin derivative | VEGFR-2 | 23.10 ± 0.41 nM nih.gov |

| Aminopyrimidine derivative | PLK4 | 0.0067 µM nih.gov |

| 5-Chlorine-2-amino-pyrimidine | PLK4 | 0.8 nM rsc.org |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.govnih.gov The primary mechanism of inhibition involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion in the enzyme's active site. nih.gov The binding is further stabilized by hydrogen bond interactions between the sulfonamide oxygens and active site residues, such as Thr199. nih.gov While specific mechanistic studies on this compound are not detailed, the fundamental principles of sulfonamide binding to carbonic anhydrases are expected to apply. The inhibitory activity and isoform selectivity of sulfonamides can be modulated by the nature of the aromatic or heterocyclic ring to which the sulfonamide group is attached. mdpi.com

Sulfonamides are known for their antibacterial properties, which stem from their ability to inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.govnih.gov They act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA). nih.gov Dihydrofolate synthetase (DHFS) is another key enzyme in the folate biosynthesis pathway. While sulfonamides primarily target DHPS, the downstream effects of this inhibition impact the entire folate pathway. mdpi.com The mechanism involves the sulfonamide mimicking pABA, leading to the formation of a non-functional dihydropteroate analog, thereby depleting the folate pool necessary for nucleotide synthesis and bacterial growth. researchgate.net

Transglutaminase 2 (TG2) is a multifunctional enzyme involved in protein crosslinking through a transamidation reaction. nih.gov Its dysregulation is implicated in various diseases. nih.gov While there is a lack of specific research on this compound as a transglutaminase inhibitor, the field has seen the development of various inhibitory scaffolds. These include both irreversible peptidomimetic inhibitors and small molecules that target the enzyme's active site. nih.govnih.gov The evaluation of such inhibitors often involves in vitro assays measuring the cross-linking of specific substrates. mdpi.com

Modulation of Cellular Pathways in Controlled Research Environments

The impact of fluorinated pyrimidines and sulfonamides on the cell cycle and apoptosis (programmed cell death) has been a subject of significant interest in cancer research. While direct studies on this compound are limited, research on related compounds provides insights into potential mechanisms. For example, 5-fluorouracil (B62378) (5-FU), a related fluoropyrimidine, is known to induce cell cycle arrest and apoptosis. nih.gov Studies have shown that 5-FU can cause an accumulation of cells in the S-phase of the cell cycle and trigger apoptosis through caspase-dependent pathways. nih.govnih.gov

Similarly, certain sulfonamide derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. ualberta.ca For instance, a 2,4-dinitrobenzenesulfonamide (B1250028) derivative was found to cause cell cycle arrest at the G2/M and G0/G1 phases in different leukemia cell lines and induce apoptosis, as evidenced by morphological changes and the externalization of phosphatidylserine. ualberta.ca Acridine/sulfonamide hybrids have also been investigated for their ability to induce apoptosis and affect cell cycle distribution in various cancer cell lines. mdpi.com These findings suggest that the sulfonamide moiety, in conjunction with a fluorinated pyridine (B92270) ring, may confer cytotoxic properties through the modulation of cell cycle progression and the induction of apoptosis.

Mechanistic Studies of Viral Entry and Replication Inhibition (e.g., via Hemagglutinin protein)

Research into aryl sulfonamides, a class of compounds to which this compound belongs, has identified the influenza virus hemagglutinin (HA) protein as a key molecular target. nih.govnih.gov The HA protein is crucial for the initial stages of viral infection, mediating the virus's entry into host cells. nih.govexplorationpub.com Studies have shown that certain aryl sulfonamide compounds can inhibit the replication of a diverse range of influenza A viruses, including H1N1, H5N1, and H3N2 subtypes. nih.govnih.gov

The mechanism of action involves the inhibitor binding to the HA protein, which prevents the viral membrane from fusing with the host cell's endosomal membrane. nih.gov This fusion step is triggered by the acidic environment of the endosome, which causes a critical conformational change in the HA protein. researchgate.net By stabilizing the HA protein in its neutral pH state, these inhibitors effectively block the release of the viral genome into the cytoplasm, thus halting the infection process at a very early stage. nih.govmdpi.com This mechanism, targeting a conserved process across different influenza A strains, suggests a potential for developing broad-spectrum antiviral agents. nih.govnih.gov Some studies on related compounds have identified specific residues in the stem region of the HA trimer as critical for inhibitor binding, which locks the protein in its prefusion state. mdpi.com

In Vitro Research on Anti-virulence Mechanisms in Pathogenic Bacteria

Anti-virulence therapy represents an alternative strategy to traditional antibiotics, aiming to disarm pathogens rather than kill them, thereby reducing the selective pressure that drives resistance. frontiersin.orgnih.gov This approach targets virulence factors that bacteria use to cause disease. mednexus.org While direct studies on this compound are limited in this area, research on structurally related fluoropyrimidine compounds, such as 5-fluorocytosine (B48100) (5-FC) and 5-fluorouracil (5-FU), provides insight into potential anti-virulence mechanisms. frontiersin.org

These fluoropyrimidines have been shown to inhibit virulence in the opportunistic pathogen Pseudomonas aeruginosa. frontiersin.org Specifically, they can suppress the production of pyoverdine, a crucial siderophore that the bacterium uses to acquire iron, an essential nutrient for its survival and virulence. frontiersin.org By targeting the production of pyoverdine and other virulence factors regulated by it, these compounds can reduce the pathogen's ability to cause infection in experimental models. frontiersin.org This suggests that the fluoropyrimidine moiety could be a key pharmacophore for anti-virulence activity, warranting further investigation into compounds like this compound for similar effects.

In Vitro Antimicrobial Research with Mechanistic Focus

Antibacterial Activity Studies Against Model Organisms (e.g., Escherichia coli, Staphylococcus aureus)

Sulfonamides have a long history as antibacterial agents, and their derivatives continue to be explored for activity against pathogenic bacteria, including the Gram-negative model organism Escherichia coli and the Gram-positive Staphylococcus aureus. nih.gov Studies on various sulfonamide derivatives have demonstrated a range of inhibitory activities against these bacteria. jocpr.commdpi.com The presence of a fluorine substituent on the aromatic ring, a feature of this compound, has been noted in some studies to enhance antibacterial potency. jocpr.com

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthetase (DHPS). nih.gov This enzyme is vital for the synthesis of folic acid in bacteria, a pathway absent in humans. By acting as a structural analog of the enzyme's natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolate, which in turn prevents the synthesis of nucleotides and amino acids, ultimately leading to a bacteriostatic effect. nih.gov

Research on the related compound 5-fluorouracil (5-FU) against E. coli has revealed additional antibacterial mechanisms. 5-FU can be metabolized by bacteria into compounds that inhibit thymidylate synthase, an enzyme critical for DNA synthesis and repair. mdpi.com This leads to bacterial DNA damage and growth inhibition. mdpi.com The minimal inhibitory concentration (MIC) of 5-FU against E. coli has been reported in the range of 32–64 µg/mL. mdpi.com

The following table summarizes the minimum inhibitory concentration (MIC) values for several sulfonamide derivatives against model bacteria from various studies.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Novel Sulfonamide Derivatives | S. aureus ATCC 25923 | 64 - 256 | jocpr.com |

| Novel Sulfonamide Derivatives | Clinical S. aureus isolates | 64 - 512 | jocpr.com |

| Thienopyrimidine-sulfamethoxazole hybrid | S. aureus | 250 | mdpi.com |

| Thienopyrimidine-sulfamethoxazole hybrid | E. coli | 125 | mdpi.com |

| 5-Fluorouracil (5-FU) | E. coli | 32 - 64 | mdpi.com |

Antifungal Activity Investigations in Culture

In addition to antibacterial and antiviral properties, the sulfonamide scaffold has been investigated for antifungal activity. researchgate.net Studies have demonstrated that certain arylsulfonamide compounds exhibit activity against a range of clinically relevant Candida species, including C. albicans, C. parapsilosis, and C. glabrata. mdpi.com Some of these compounds have shown fungistatic (inhibiting growth) and, in some cases, fungicidal (killing fungi) effects. mdpi.com

Furthermore, related fluoropyrimidine nucleosides like 5-fluorouridine (B13573) have shown potent antifungal activity against Candida species. nih.gov The mechanism of these related compounds involves cellular uptake and conversion into toxic metabolites that interfere with protein and DNA synthesis. nih.gov These compounds have also been shown to inhibit key virulence factors in Candida, such as the formation of biofilms and the transition to the more invasive hyphal form. nih.gov The antifungal potential of sulfonamides has also been demonstrated against other fungi, such as Aspergillus fumigatus and Cryptococcus neoformans. researchgate.net For instance, the sulfa drug sulfaphenazole (B1682705) showed MIC values of 64 µg/ml against A. fumigatus and 4-8 µg/ml against C. neoformans. researchgate.net

Molecular Basis of Biological Action in Experimental Systems

The diverse biological activities of this compound and related compounds stem from their ability to interact with distinct molecular targets in different pathogens.

Antiviral Action: The molecular basis for the anti-influenza activity of the broader aryl sulfonamide class is the direct engagement and inhibition of the hemagglutinin (HA) protein. nih.gov By binding to a pocket in the stem region of HA, the compound stabilizes the protein's prefusion conformation, physically preventing the pH-induced structural rearrangement necessary for the viral and host cell membranes to fuse. nih.govmdpi.com This effectively traps the virus in the endosome, blocking infection.

Antibacterial Action: The foundational antibacterial mechanism for sulfonamides is the competitive inhibition of dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folate synthesis pathway. nih.gov This mimicry of the natural substrate PABA disrupts the production of essential precursors for DNA, RNA, and protein synthesis. nih.gov In related fluoropyrimidines, an alternative mechanism involves the inhibition of thymidylate synthase, which directly blocks DNA replication and leads to DNA damage. mdpi.com

Antifungal Action: For sulfonamides, potential antifungal mechanisms include the inhibition of essential fungal enzymes like carbonic anhydrase. mdpi.com In related fluoropyrimidines, the molecular action involves intracellular conversion to fluorouracil, which is then incorporated into RNA, disrupting protein synthesis, or converted to a potent inhibitor of thymidylate synthase, blocking DNA synthesis. nih.gov

Anti-virulence Action: The molecular basis for the anti-virulence effects observed in related fluoropyrimidines is the targeted suppression of pathways involved in producing virulence factors. frontiersin.org This includes inhibiting the synthesis of siderophores like pyoverdine in P. aeruginosa, which cripples the bacterium's ability to acquire iron from the host, thereby reducing its pathogenicity without directly inhibiting its growth. frontiersin.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Essential Pharmacophoric Features within the 5-Fluoropyridine-2-sulfonamide Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, the essential pharmacophoric features can be deduced from the general characteristics of sulfonamide and pyridine-containing drugs. nih.govresearchgate.net

The key features include:

Aromatic/Heterocyclic Ring: The 5-fluoropyridine ring serves as a core hydrophobic and aromatic feature. It can participate in π-π stacking, hydrophobic, and van der Waals interactions within a receptor's binding pocket. The nitrogen atom in the pyridine (B92270) ring can also act as a hydrogen bond acceptor.

Hydrogen Bond Donor: The sulfonamide group (-SO₂NH₂) contains an acidic proton on the nitrogen atom, making it a potent hydrogen bond donor. This feature is critical for anchoring the molecule to specific amino acid residues, such as aspartate, glutamate, or backbone carbonyls, in a target protein.

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group (-SO₂) are strong hydrogen bond acceptors. They are crucial for forming interactions with hydrogen bond donor residues like arginine, lysine, or serine in the active site of an enzyme or receptor. nih.gov

Zinc-Binding Group (for metalloenzymes): The sulfonamide moiety is a well-known zinc-binding group. In enzymes like carbonic anhydrases, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion (Zn²⁺), which is a primary mechanism of inhibition for this class of compounds. mdpi.commdpi.com

A hypothetical pharmacophore model for this scaffold would thus include a hydrogen bond donor, two hydrogen bond acceptors, and an aromatic ring feature, spatially arranged as dictated by the scaffold's geometry.

Table 1: Essential Pharmacophoric Features of the this compound Scaffold

| Feature | Chemical Moiety | Potential Interaction |

|---|---|---|

| Aromatic Ring | 5-Fluoropyridine | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen bonding with donor residues |

| Hydrogen Bond Donor | Sulfonamide (-NH) | Hydrogen bonding with acceptor residues |

| Hydrogen Bond Acceptors | Sulfonyl Oxygens (-SO₂) | Hydrogen bonding with donor residues |

Impact of Fluoro-substitution Position and Number on Biological Activity and Selectivity

The incorporation of fluorine into pharmaceutical compounds is a widely used strategy to modulate their physicochemical and biological properties. nih.gov In the this compound scaffold, the fluorine atom at the C5-position has a significant impact.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the pyridine ring exerts a strong electron-withdrawing inductive effect. This effect decreases the basicity (pKa) of the pyridine nitrogen, which can alter its ability to form hydrogen bonds or ionic interactions. nih.gov This modulation can be critical for achieving selectivity for a specific biological target over others.

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a metabolically labile position, such as C5 on the pyridine ring, can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability. nih.gov

Binding Interactions: The fluorine atom can engage in specific, favorable interactions with protein targets, such as dipole-dipole or orthogonal multipolar interactions with backbone carbonyls. This can contribute to enhanced binding affinity and potency.

The position of the fluorine atom is critical. For instance, placing the fluorine at the C2-position of a pyridine ring has been shown to accelerate the rate of nucleophilic aromatic substitution compared to a chlorine atom at the same position, which is relevant for synthesis but also indicates the electronic influence on the ring. acs.org

Conformational Flexibility and its Influence on Ligand-Target Interactions

While often drawn as a static 2D structure, this compound possesses significant conformational flexibility, primarily due to rotation around the pyridine-C2 to sulfur (C-S) bond and the sulfur to nitrogen (S-N) bond. The preferred conformation of the molecule is crucial for fitting into a specific binding site and achieving its biological effect. nih.gov

Studies on benzenesulfonamides have shown that the sulfonamide group's orientation relative to the aromatic ring is a key structural parameter. nih.gov In many cases, the preferred low-energy conformation features the plane of the sulfonamide group lying perpendicular to the plane of the aromatic ring. nih.govnih.gov However, intramolecular interactions can alter this preference. For example, an ortho-substituent on a benzene ring can lead to a gauche orientation to facilitate weak attractive interactions. nih.gov

The rotational barrier around the S-N bond can also be significant. In N,N-disubstituted nonafluorobutane-1-sulfonamides, the highly electron-withdrawing nature of the perfluorobutyl group was found to increase the S-N double-bond character, leading to unusually high rotational barriers comparable to those in amides. researchgate.net While the single fluorine on the pyridine ring has a less dramatic effect, it still influences the electronic properties of the C-S bond, which in turn can affect the preferred orientation and rotational energy profile of the sulfonamide group. The ability of the molecule to adopt the correct, low-energy "bioactive conformation" within the receptor is a key determinant of its potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict their inhibitory activity against a specific target.

A typical QSAR study involves:

Dataset Assembly: Synthesizing and testing a series of this compound derivatives with varied substituents (e.g., on the sulfonamide nitrogen or other positions of the pyridine ring) to obtain biological activity data (e.g., IC₅₀ or Kᵢ values).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that links the descriptors to the biological activity. tiu.edu.iqresearchgate.net

Validation: Rigorously validating the model to ensure its statistical significance and predictive power. nih.gov

Based on QSAR studies of other sulfonamide inhibitors, the following descriptors would likely be important for predicting the activity of this compound derivatives: nih.govtiu.edu.iq

Lipophilicity Descriptors (e.g., logP, logD): These describe the compound's solubility and ability to cross membranes.

Electronic Descriptors (e.g., Hammett constants, atomic charges): These quantify the electronic effects of substituents, which influence binding interactions.

Steric Descriptors (e.g., molar refractivity, van der Waals volume): These describe the size and shape of the molecule, which are critical for fitting into a binding site.

Topological Descriptors: These describe the connectivity and branching of the molecule.

A hypothetical QSAR equation might take the form: pIC₅₀ = β₀ + β₁(logP) - β₂(VdW_Volume) + β₃(σ) Where pIC₅₀ is the negative logarithm of the inhibitory concentration, and the β coefficients represent the contribution of each descriptor (lipophilicity, van der Waals volume, and the Hammett electronic parameter σ).

Table 2: Common Descriptors Used in QSAR Models for Sulfonamide Derivatives

| Descriptor Class | Example Descriptor | Property Modeled | Potential Impact on Activity |

|---|---|---|---|

| Lipophilic | ClogP | Hydrophobicity, membrane permeability | Positive or negative, often parabolic relationship |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of substituents | Influences H-bonding and electrostatic interactions |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Optimal size/shape for binding pocket occupancy |

Such models are invaluable for prioritizing the synthesis of new compounds, optimizing lead structures, and providing insights into the mechanism of action at the molecular level. nih.gov

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Møller-Plesset Perturbation Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are used to solve the Schrödinger equation, providing detailed information about electron distribution, molecular geometry, and chemical reactivity. indexcopernicus.com For sulfonamide derivatives, these calculations are frequently employed to elucidate their structural and electronic properties. nih.govresearchgate.net

DFT, particularly with functionals like B3LYP, is a widely used method for optimizing molecular structures and predicting vibrational frequencies and electronic properties. nih.govresearchgate.netmdpi.com Such studies can determine key quantum chemical descriptors that help predict a molecule's reactivity and stability. ekb.eg These descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment. researchgate.netmdpi.com EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

While specific DFT or MP2 studies focused exclusively on 5-Fluoropyridine-2-sulfonamide are not extensively detailed in published literature, the application of these methods to analogous sulfonamide structures provides a clear indication of the insights that can be gained. ekb.egcitedrive.com For instance, calculations on similar molecules are used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Typical Quantum Chemical Descriptors Calculated for Sulfonamide Derivatives This table is illustrative of the types of data generated from quantum chemical calculations for sulfonamide compounds, based on studies of related molecules.

| Parameter | Description | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. A larger gap implies higher stability. mdpi.com |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. researchgate.net |

| Mulliken Atomic Charges | Distribution of electronic charge among the atoms | Helps identify reactive sites within the molecule. ekb.eg |

These theoretical calculations provide a foundational understanding of the molecule's electronic character, which is essential for predicting its behavior in biological systems and for guiding further experimental and computational studies. ekb.eg

Molecular Docking Simulations to Predict Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.comscholarsresearchlibrary.com This method is crucial in structure-based drug design for identifying potential drug candidates by simulating the ligand-protein interaction at the molecular level. scholarsresearchlibrary.comrsc.org

The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy using a scoring function. scholarsresearchlibrary.com The results can reveal key binding interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. chemmethod.comresearchgate.net For sulfonamides, a common interaction involves the sulfonamide group forming hydrogen bonds with amino acid residues in the active site of enzymes or coordinating with metal ions, such as the zinc ion in carbonic anhydrases. researchgate.netpensoft.net

In a study investigating fluorinated heterocyclic sulfonamides as potential inhibitors of Dihydrofolate Reductase (DHFR), a key enzyme in the folate pathway, molecular docking simulations were performed. westmont.edu Although this study focused on derivatives, the findings illustrate the utility of the approach. Docking simulations showed that fluorinated sulfonamides could bind favorably within the DHFR active site, with estimated binding affinities comparable to or stronger than some benchmark antimalarial drugs. westmont.edu The simulations identified specific amino acid residues responsible for stabilizing the ligand through various intermolecular contacts. westmont.edu Such studies highlight how docking can be used to understand structure-activity relationships and to rationally design more potent and selective inhibitors. scholarsresearchlibrary.com

The predicted binding mode of a ligand provides a static snapshot of the interaction. The reliability of these predictions is often further assessed using more computationally intensive methods like molecular dynamics simulations. rsc.org

Molecular Dynamics Simulations for Characterizing Dynamic Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of ligand-protein interactions, complementing the static picture offered by molecular docking. mdpi.com By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a docked ligand in the protein's binding pocket, observe conformational changes in both the ligand and the protein, and calculate binding free energies. nih.govmdpi.com

An MD simulation typically begins with the coordinates of the ligand-protein complex, often obtained from a docking study. nih.govmdpi.com The complex is solvated in a water box, and the system's trajectory is calculated by integrating Newton's laws of motion. mdpi.com The simulation is run for a specific period, often on the nanosecond scale, to allow the system to reach equilibrium. nih.govdovepress.com

Analysis of the MD trajectory can provide valuable information:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It is used to assess the stability of the protein and the ligand's position over the course of the simulation. A stable RMSD suggests the complex has reached equilibrium. mdpi.comdovepress.com

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, helping to identify flexible or rigid regions of the protein upon ligand binding. dovepress.com

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, revealing the most persistent and important interactions for binding stability. mdpi.com

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to estimate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone. rsc.orgdovepress.com

For various sulfonamide derivatives, MD simulations have been successfully used to confirm the stability of docking poses and validate the interactions predicted to be crucial for biological activity. rsc.orgmdpi.com These simulations demonstrate that the ligand remains stably bound in the active site, supported by a consistent network of interactions. mdpi.com

In Silico Prediction of Molecular Properties Relevant to Biological Research (e.g., Lipophilicity, Solvation)

In silico methods are widely used to predict the physicochemical properties of compounds, which are critical determinants of their pharmacokinetic and pharmacodynamic profiles, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govnih.gov For a compound like this compound, predicting properties such as lipophilicity and aqueous solubility is essential for assessing its drug-likeness. citedrive.comnih.gov

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial parameter that influences a drug's absorption, membrane permeability, and distribution. nih.govbohrium.com While excessively high lipophilicity can lead to poor solubility and metabolic instability, low lipophilicity may hinder membrane passage. bohrium.com Various computational algorithms, such as XlogP, WLogP, and iLogP, are available to predict these values based on the molecular structure. nih.gov

Aqueous solubility is another key property, as poor solubility can limit a compound's absorption and bioavailability. Solvation models can predict how favorably a molecule interacts with water. Online servers and software packages like pkCSM and SwissADME are frequently used to compute a wide range of molecular descriptors for sulfonamides and other potential drug candidates. westmont.edunih.gov

Table 2: Predicted Molecular Properties of this compound

| Property | Predicted Value | Method/Source | Significance in Biological Research |

| Molecular Formula | C₅H₅FN₂O₂S | - | Basic chemical information. |

| Molecular Weight | 176.17 g/mol | - | Affects diffusion and transport across membranes. |

| Lipophilicity (XlogP) | -0.1 | Predicted uni.lu | Influences solubility, permeability, and protein binding. nih.gov |

| Topological Polar Surface Area (TPSA) | 84.99 Ų | Predicted | Correlates with passive molecular transport through membranes. |

| Hydrogen Bond Donors | 1 | Calculated | Contributes to binding interactions and solubility. |

| Hydrogen Bond Acceptors | 4 | Calculated | Contributes to binding interactions and solubility. |

These in silico predictions serve as an early-stage filter in the drug discovery process, helping to prioritize compounds with favorable physicochemical profiles for further synthesis and experimental testing. nih.gov

Applications in Chemical Biology and Research Tool Development

Development of 5-Fluoropyridine-2-sulfonamide Derivatives as Chemical Probes for Biological Systems

The this compound scaffold is a valuable starting point for the design of chemical probes, which are essential tools for visualizing and functionally characterizing biological targets in their native environment. The sulfonamide group can be readily derivatized to introduce reporter tags, such as fluorophores, or reactive groups for covalent modification of target proteins.

One prominent application of related sulfonamide-based structures is in the development of fluorescent probes for cellular imaging. By chemically linking a fluorophore to the sulfonamide nitrogen, researchers can create molecules that accumulate in specific cellular compartments or bind to particular proteins, allowing for their visualization by microscopy. While specific examples deriving directly from this compound are not extensively documented in publicly available research, the principles are well-established with similar sulfonamide-containing heterocyclic compounds.

Furthermore, the related sulfonyl fluoride (B91410) moiety has been successfully incorporated into chemical probes to act as a reactive "warhead" for covalently modifying specific amino acid residues in proteins, such as histidine, tyrosine, or lysine. nih.gov This strategy allows for the irreversible labeling and identification of protein targets. For instance, a sulfonyl fluoride probe was developed to covalently engage a histidine residue in the sensor loop of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govrsc.org This probe, EM12-SF, proved instrumental in validating the role of CRBN in various biological pathways. nih.gov The this compound scaffold provides a synthetically accessible platform for creating similar covalent probes, where the pyridine (B92270) ring can be tailored to direct the probe to new biological targets.

| Probe Type | General Application | Potential Role of this compound |

| Fluorescent Probes | Cellular imaging, target localization | The sulfonamide can be functionalized with a fluorophore. The fluoropyridine core can influence cell permeability and target recognition. |

| Covalent Probes | Irreversible target labeling, activity-based protein profiling | Conversion of the sulfonamide to a sulfonyl fluoride can create a reactive group to covalently bind to target proteins. |

| Affinity-Based Probes | Target identification and pulldown experiments | The scaffold can be modified with a biotin (B1667282) tag or other affinity handle to isolate binding partners from complex biological mixtures. |

Utilization of the Scaffold in High-Throughput Screening Libraries for Novel Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of vast collections of chemical compounds to identify "hits" that modulate a specific biological process or target. mdpi.commdpi.com The success of an HTS campaign is heavily reliant on the quality and diversity of the compound library. nuvisan.com

The this compound scaffold possesses several desirable features for inclusion in HTS libraries. stanford.edu Its relatively low molecular weight and presence of hydrogen bond donors and acceptors align with the principles of "drug-likeness," increasing the probability of meaningful interactions with biological macromolecules. The fluorinated pyridine ring offers a distinct chemical space compared to more common non-fluorinated heterocycles, potentially leading to novel modes of target engagement. nih.gov

Compound libraries used for HTS are often categorized by their design strategy:

Diversity-Oriented Libraries : These libraries aim to cover a broad range of chemical space to maximize the chances of finding a hit for any given target. stanford.edu The unique topology of this compound makes it a valuable addition to such collections.

Target-Focused Libraries : These are designed to interact with specific families of proteins, such as kinases or proteases. The sulfonamide group is a known pharmacophore for several enzyme classes, including carbonic anhydrases and certain proteases, making derivatives of this compound attractive for inclusion in these focused libraries. nih.gov

Fragment Libraries : In fragment-based drug discovery, small, low-complexity molecules are screened to identify weak but efficient binders. The this compound core is well-suited as a fragment for screening campaigns.

While specific public databases may not always detail the exact composition of proprietary screening libraries, the chemical properties of this compound make it a logical and valuable component for academic and industrial HTS collections aimed at novel target identification. nuvisan.comnih.gov

Role as a Synthetic Building Block for Complex Biologically Active Research Reagents

The this compound scaffold serves as a versatile synthetic building block for the construction of more complex and potent biologically active research reagents. nih.gov The sulfonamide group is a key functional handle that can participate in a variety of chemical transformations, allowing for its elaboration into more complex structures. mdpi.comfrontiersrj.com

A common synthetic strategy involves the reaction of the sulfonamide nitrogen with various electrophiles to generate a library of N-substituted derivatives. nih.govrsc.org This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the sulfonamide core. For example, by reacting this compound with a range of alkyl halides, acyl chlorides, or isocyanates, researchers can generate a diverse set of molecules to probe the binding pocket of a target protein.

Moreover, the pyridine ring itself can be further functionalized. The fluorine atom can sometimes be displaced by strong nucleophiles, or the pyridine nitrogen can be alkylated or oxidized. These modifications allow for fine-tuning of the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for its utility as a research reagent.

Future Research Directions and Emerging Paradigms Non Clinical

Exploration of Undiscovered Biological Targets for 5-Fluoropyridine-2-sulfonamide and its Derivatives

While the existing research has laid a foundation for understanding the biological activity of sulfonamides, the full therapeutic potential of this compound and its analogs remains largely untapped. A key future direction will be the systematic exploration of previously undiscovered biological targets. Given the structural motifs present in this compound, several promising avenues for target discovery exist.

Structurally similar pyridinesulfonamides have been shown to act as inhibitors of carbonic anhydrases (CAs) , a family of metalloenzymes involved in various physiological processes. mdpi.commdpi.comnih.gov Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors, making them compelling targets for anticancer therapies. mdpi.commdpi.com Future research could investigate the inhibitory activity of this compound and its derivatives against a panel of human CA isoforms, particularly those implicated in disease.

Another promising area of investigation lies in the realm of protein kinases . The pyridine (B92270) scaffold is a common feature in many kinase inhibitors, and various derivatives have been explored for their anticancer properties by targeting kinases like FLT3 and PI3K/mTOR. mdpi.comnih.govnih.gov The unique electronic properties conferred by the fluorine atom on the pyridine ring of this compound could lead to novel interactions within the ATP-binding pocket of various kinases. High-throughput screening of this compound and its derivatives against a broad panel of kinases could reveal unexpected inhibitory activities.

Furthermore, the sulfonamide moiety is a known pharmacophore for a diverse range of biological targets. rsc.org By creating a library of derivatives with varied substitutions on the sulfonamide nitrogen and the pyridine ring, researchers can employ phenotypic screening approaches to identify compounds with novel cellular effects. Subsequent target deconvolution studies, using techniques such as chemical proteomics and affinity chromatography, can then be used to identify the specific molecular targets responsible for the observed phenotypes.

| Potential Target Class | Rationale Based on Structural Analogs | Potential Therapeutic Areas |

|---|---|---|

| Carbonic Anhydrases (CAs) | Pyridinesulfonamides are known CA inhibitors. mdpi.commdpi.comnih.gov | Oncology, Glaucoma, Epilepsy |

| Protein Kinases | The fluoropyridine scaffold is present in known kinase inhibitors. mdpi.comnih.govnih.gov | Oncology, Inflammatory Diseases |

| Other Enzymes/Receptors | The sulfonamide moiety is a versatile pharmacophore. rsc.org | Various, depending on screening results |

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of Novel Fluorinated Sulfonamides

Quantitative Structure-Activity Relationship (QSAR) models , powered by machine learning algorithms such as random forests and support vector machines, can be developed to predict the inhibitory potency of novel this compound derivatives against specific targets. researchgate.netnih.gov By training these models on datasets of existing sulfonamides with known activities, researchers can identify key molecular descriptors that correlate with biological function. This knowledge can then be used to virtually screen large libraries of hypothetical compounds and prioritize the most promising candidates for synthesis and experimental testing.

Generative AI models , including generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed to design novel fluorinated sulfonamide scaffolds with desired properties. nih.gov These models can learn the underlying chemical patterns of known active compounds and generate new molecules that are predicted to have high affinity and selectivity for a target of interest, while also possessing favorable drug-like properties.

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| QSAR Modeling | Predicts biological activity based on chemical structure. researchgate.netnih.gov | Prioritization of synthetic targets. |

| Generative Models | Designs novel molecules with desired properties. nih.gov | Exploration of novel chemical space. |

| Predictive Toxicology | Identifies potential off-target effects and safety concerns. nih.gov | Early de-risking of drug candidates. |

Advanced Spectroscopic and Imaging Techniques for Studying Compound-Target Interactions in Research Models

A deeper understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Advanced spectroscopic and imaging techniques will play a pivotal role in elucidating these interactions in various research models.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying the binding of fluorinated compounds to proteins. nih.govresearchgate.netumn.edu The fluorine atom serves as a sensitive probe, and changes in its chemical shift upon binding can provide valuable information about the binding event, including affinity and kinetics. nih.gov This technique can be used to study the interaction of this compound with purified proteins and even in complex biological matrices like cell lysates. nih.gov

Mass Spectrometry Imaging (MSI) is an emerging technology that allows for the visualization of the spatial distribution of drugs and their metabolites in tissue sections without the need for labeling. utmb.edunih.govcolumbia.edu MSI could be employed to study the distribution of this compound in preclinical animal models, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties at the tissue and cellular level.

Fluorescence microscopy , using fluorescently labeled derivatives of this compound or fluorescent probes that compete for the same binding site, can be used to visualize the engagement of the compound with its target in living cells. nih.gov This can provide real-time information on the cellular localization of the compound and its interaction with the target protein in its native environment.

X-ray crystallography remains the gold standard for obtaining high-resolution structural information of protein-ligand complexes. biointerfaceresearch.comnih.govnih.gov Co-crystallization of this compound or its potent derivatives with their identified biological targets will provide detailed insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. This structural information is invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

| Technique | Information Gained | Application in Research Models |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Binding affinity, kinetics, and conformational changes. nih.govnih.gov | In vitro with purified proteins and in cell lysates. |

| Mass Spectrometry Imaging (MSI) | Spatial distribution of the compound and its metabolites in tissues. utmb.edunih.gov | Ex vivo analysis of tissue sections from preclinical models. |

| Fluorescence Microscopy | Real-time visualization of target engagement in living cells. nih.gov | In vitro cell culture models. |

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. biointerfaceresearch.comnih.gov | In vitro with purified, crystallizable proteins. |

Q & A

Q. What synthetic routes are commonly employed for 5-Fluoropyridine-2-sulfonamide, and how is its structural integrity validated?

Methodological Answer:

- Synthesis: The compound can be synthesized via nucleophilic substitution on 5-fluoropyridine-2-sulfonyl chloride using ammonia or amine derivatives under controlled pH and temperature. Key intermediates (e.g., sulfonyl chloride) are often purified via recrystallization or column chromatography .

- Structural Validation:

- X-ray Crystallography: Single-crystal X-ray diffraction (employing SHELX or WinGX suites) resolves bond lengths, angles, and stereochemistry .

- Spectroscopy: / NMR confirms fluorine substitution patterns, while IR spectroscopy identifies sulfonamide (S=O, N-H) functional groups .

- HPLC Analysis: Reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) ensures >98% purity, with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Target-specific enzymes (e.g., carbonic anhydrase) are incubated with the compound, and activity is measured via UV-Vis spectroscopy using 4-nitrophenyl acetate as a substrate. IC values are calculated via dose-response curves .

- Cellular Viability Assays: MTT or resazurin-based assays assess cytotoxicity in cancer cell lines (e.g., HeLa), with EC determination after 48–72 hours of exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?

Methodological Answer:

- Structural Re-evaluation: Re-analyze crystallographic data (e.g., using SHELXL for refinement) to confirm bond geometries. Compare DFT-optimized structures (B3LYP/6-31G* basis set) with experimental X-ray results to identify discrepancies in torsion angles or hydrogen bonding .

- Dynamic Simulations: Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess conformational flexibility under physiological conditions, which may explain mismatches in docking studies .

- Statistical Validation: Apply Bland-Altman analysis or Cohen’s kappa to quantify agreement between theoretical and experimental bioactivity datasets .

Q. What strategies improve crystallographic data quality for sulfonamide derivatives like this compound?

Methodological Answer:

- Crystal Optimization: Use vapor diffusion (hanging drop method) with PEG 8000 as a precipitant. For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin laws .

- Disorder Handling: For disordered fluorine/sulfonamide groups, apply PART/SUMP restraints and analyze residual density maps in OLEX2 .

- Software Comparison:

Q. How can stereoisomers or polymorphs of this compound be differentiated and characterized?

Methodological Answer:

- Chiral Chromatography: Use CHIRALPAK® IA columns with hexane/isopropanol (90:10) to resolve enantiomers. Monitor elution via circular dichroism (CD) .

- Thermal Analysis: DSC/TGA identifies polymorphs by detecting melting point variations and decomposition profiles (heating rate: 10°C/min under N) .

- Solid-State NMR: CP/MAS NMR distinguishes polymorphic forms based on chemical shift splitting in the sulfonamide region .

Q. What computational methods predict the drug-likeness and ADMET properties of this compound?

Methodological Answer:

- QSAR Modeling: Train models (e.g., Random Forest, SVM) on datasets like ChEMBL to predict logP, solubility, and CYP450 inhibition. Validate using leave-one-out cross-validation .

- ADMET Prediction: SwissADME or ADMETlab 2.0 estimate bioavailability, blood-brain barrier permeability, and hepatotoxicity. Prioritize compounds with Lipinski’s rule-of-five compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.